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Compound of Interest

Compound Name: DMTr-TNA-U-amidite

Cat. No.: B12386518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of α-L-threofuranosyl

nucleic acid (TNA) oligonucleotides containing uracil, utilizing DMTr-TNA-U-amidite. The

protocol is designed for use with standard automated DNA synthesizers.

Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a four-carbon

threofuranosyl sugar backbone. This structural difference from the natural five-carbon ribose or

deoxyribose sugars imparts TNA with unique biochemical properties, including resistance to

nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These

characteristics make TNA a promising candidate for various therapeutic and diagnostic

applications. The solid-phase synthesis of TNA oligonucleotides follows the well-established

phosphoramidite chemistry, with specific modifications to accommodate the unique structure of

TNA monomers.

Data Presentation
The following tables summarize the key quantitative parameters for the solid-phase synthesis

of TNA oligonucleotides using DMTr-TNA-U-amidite.

Table 1: Reagents for Automated Solid-Phase Synthesis
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Reagent Composition Concentration Purpose

Deblocking Solution

3% Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)

3% (w/v)
Removal of the 5'-

DMTr protecting group

DMTr-TNA-U-amidite

DMTr-TNA-U-

phosphoramidite in

Anhydrous Acetonitrile

0.1 M
TNA monomer for

chain elongation

Activator

5-Ethylthio-1H-

tetrazole (ETT) in

Anhydrous Acetonitrile

0.25 M

Activation of the

phosphoramidite for

coupling

Capping Solution A

Acetic

Anhydride/Lutidine/TH

F

1:1:8 (v/v/v)

Acetylation of

unreacted 5'-hydroxyl

groups

Capping Solution B

16% N-

Methylimidazole (NMI)

in THF

16% (v/v)
Catalyst for the

capping reaction

Oxidizing Solution
0.02 M Iodine in

THF/Pyridine/Water
0.02 M

Oxidation of the

phosphite triester to a

stable phosphate

triester

Table 2: Synthesis Cycle Parameters for DMTr-TNA-U-amidite
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Step Reagent(s) Duration
Average Stepwise
Yield

1. Deblocking 3% TCA in DCM 60 seconds (x2) >99%

2. Coupling
DMTr-TNA-U-amidite

+ Activator
2000 seconds 97-99.5%[1][2]

3. Capping
Capping Solutions A

and B
30 seconds >99%

4. Oxidation Oxidizing Solution 30 seconds >99%

Table 3: Post-Synthesis Cleavage and Deprotection

Step Reagent Temperature Duration

Cleavage and

Deprotection

33% Aqueous

Ammonium Hydroxide
55 °C 18 hours[3]

Table 4: Expected Yields

Parameter Expected Value

Stepwise Coupling Efficiency 97-99.5%[1][2]

Overall Yield (post-purification) 30-75%

Experimental Protocols
The solid-phase synthesis of TNA oligonucleotides is performed on an automated DNA

synthesizer using the phosphoramidite method. The following protocol outlines the key steps.

1. Preparation of Reagents:

Prepare all solutions under anhydrous conditions.
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Dissolve the DMTr-TNA-U-amidite and activator in anhydrous acetonitrile to the

concentrations specified in Table 1.

Ensure all other reagents are fresh and of synthesis grade.

2. Automated Solid-Phase Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass -

CPG) pre-functionalized with the initial nucleoside or a universal linker. Each cycle of

nucleotide addition consists of four steps:

Step 1: Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group of the nucleotide attached

to the solid support is removed by treatment with the deblocking solution (3% TCA in DCM).

This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then

washed with anhydrous acetonitrile. A dual deblocking step with two 60-second treatments is

recommended for TNA synthesis.

Step 2: Coupling: The DMTr-TNA-U-amidite is activated by the activator solution (0.25 M

ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the

free 5'-hydroxyl group of the growing oligonucleotide chain. A significantly extended coupling

time of 2000 seconds is crucial for achieving high coupling efficiency with TNA amidites.

Step 3: Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl

groups are irreversibly blocked by acetylation. This is achieved by treating the solid support

with the capping solutions.

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore

oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

These four steps are repeated for each subsequent DMTr-TNA-U-amidite or other desired

phosphoramidites in the sequence.

3. Post-Synthesis Cleavage and Deprotection:

After the final synthesis cycle, the oligonucleotide remains attached to the solid support and

is fully protected.
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The solid support is transferred from the synthesis column to a screw-cap vial.

Add 33% aqueous ammonium hydroxide to the vial.

Seal the vial tightly and heat at 55 °C for 18 hours. This step cleaves the oligonucleotide

from the solid support and removes the protecting groups from the phosphate backbone and

the nucleobases.

4. Purification:

After cleavage and deprotection, the crude TNA oligonucleotide solution is cooled and the

supernatant is transferred to a new tube.

The solution is then typically dried using a centrifugal evaporator.

The crude TNA oligonucleotide can be purified using methods such as denaturing

polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography

(HPLC).

Visualization of the Synthesis Workflow

Automated Synthesis Cycle (Repeated for each monomer)
Post-Synthesis Processing

Start Cycle:
Solid Support with 5'-OH

1. Deblocking
(3% TCA in DCM)

Expose 5'-OH
2. Coupling

(DMTr-TNA-U-amidite + Activator)
3. Capping

(Acetic Anhydride/NMI)

Cap unreacted 5'-OH
4. Oxidation

(Iodine Solution) Elongated Chain
with 5'-DMTr

Stabilize linkage

Cleavage & Deprotection
(33% NH4OH, 55°C, 18h)

After final cycle Purification
(PAGE or HPLC) Pure TNA-U Oligonucleotide

Click to download full resolution via product page

Caption: Workflow of DMTr-TNA-U-amidite Solid-Phase Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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